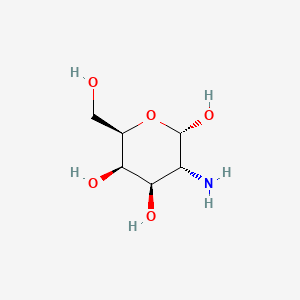

alpha-d-Galactosamine

Descripción general

Descripción

Alpha-d-Galactosamine is an amino sugar derivative of galactose . It is a constituent of some glycoprotein hormones such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . It is also used as a hepatotoxic agent in animal models of liver failure .

Synthesis Analysis

Alpha-d-Galactosamine is synthesized in the human body using precursors such as uridine diphosphate (UDP), UDP-N-acetyl-D-glucosamine, or glucosamine . A detailed analysis of the synthesis process can be found in the paper "UDP-N-acetyl-α-d-galactosamine:polypeptide N-acetylgalactosaminyltransferases: Completion of the family tree" .

Molecular Structure Analysis

The molecular structure of alpha-d-Galactosamine has been analyzed in various studies . A homology model of the mollusc ppGalNAcT is created and various substrate peptides are modeled into the active site .

Chemical Reactions Analysis

Alpha-d-Galactosamine is involved in various chemical reactions. For instance, it is used to induce hepatitis in rodent liver for research purposes . The paper “UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase from the snail Biomphalaria glabrata – structural reflections” provides a detailed analysis of these reactions .

Physical And Chemical Properties Analysis

Alpha-d-Galactosamine has a molar mass of 179.172 g·mol −1 and a melting point of 180 °C (356 °F; 453 K) for its HCl salt . More details about its physical and chemical properties can be found in the paper "N-acetylgalactosamine or GalNAc" .

Aplicaciones Científicas De Investigación

Hepatotoxicity and Liver Injury Studies

Alpha-d-Galactosamine (d-GalN) is a hepatocyte-specific inhibitor of RNA synthesis and has been extensively used in studies related to liver injury and hepatotoxicity. Research has shown that d-GalN is a highly selective hepatotoxin causing liver injury similar to human viral hepatitis. It works by depleting uridine nucleotides, subsequently diminishing RNA and protein synthesis. This mechanism makes d-GalN a valuable tool in understanding liver pathology and in evaluating potential protective treatments against liver damage (Catal & Bolkent, 2008).

Acute-Phase Response in Mice

Studies have explored the role of d-GalN in modulating the acute-phase response in mice. d-GalN can sensitize animals to the lethal effects of bacterial endotoxin and tumor necrosis factor-alpha, a principal mediator of shock. The research postulates that the sensitization effect of d-GalN could be due to its inhibition of acute-phase product transcription. Further, inducing an acute-phase response prior to d-GalN administration can protect mice from d-GalN/lipopolysaccharide and d-GalN/tumor necrosis factor-alpha-induced death (Alcorn, Fierer & Chojkier, 1992).

Role in Inflammatory Impairment and Renal Damage

d-GalN's impact extends beyond the liver, as seen in studies on renal damage. For instance, d-GalN-induced oxidative stress and inflammatory impairment in rat kidneys have been investigated, highlighting its role in causing metabolic and morphological abnormalities leading to renal failure. Such studies are crucial for understanding the protective impact of various treatments against d-GalN induced renal and liver damage (El-Sonbaty, Moawed & Elbakry, 2020).

Glycoprotein Analysis

d-GalN has also been used in the study of glycoprotein synthesis and processing. It can induce alterations in the glycan moiety of glycoproteins, which is pivotal in understanding the cyclic modulations of glycoprotein synthesis in the liver and other tissues. These findings have implications for diseases where glycoprotein processing is disrupted (Monnet, Durand, Biou, Féger & Durand, 1985).

Blood-Brain Barrier Permeability

Investigations into the blood-brain barrier permeability in cases of acute liver failure induced by d-GalN provide insights into central nervous system disorders. Increased blood-to-brain transfer in animal models treated with d-GalN suggests a potential role in studying the effects of liver diseases on brain function (Horowitz, Schafer, Molnar, Jones, Blasberg, Patlak, Waggoner & Fenstermacher, 1983).

Mecanismo De Acción

Direcciones Futuras

The use of alpha-d-Galactosamine in the field of nucleotide medicines for cardiovascular diseases is being explored . The paper “N-Acetyl Galactosamine Targeting: Paving the Way for Clinical Application of Nucleotide Medicines in Cardiovascular Diseases” discusses the future directions of this research .

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-DVKNGEFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-d-Galactosamine | |

CAS RN |

14196-84-0 | |

| Record name | alpha-D-Galactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014196840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-D-GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A23T276F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

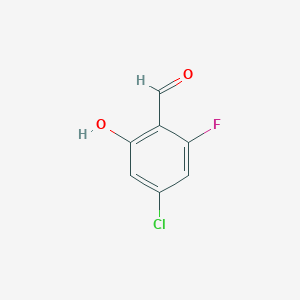

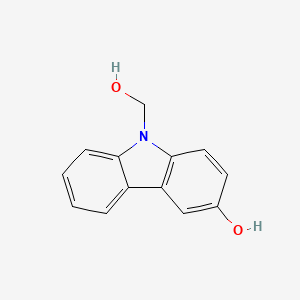

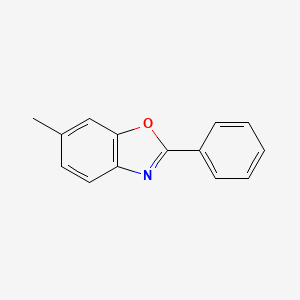

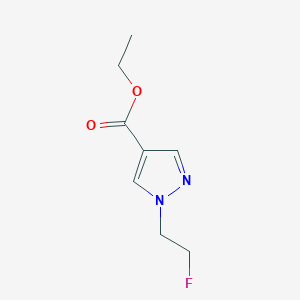

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxybenzyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine](/img/structure/B3047475.png)